molecular formula C15H20FNO2 B13722695 N-Cbz-2-(3-fluorocyclopentyl)ethanamine

N-Cbz-2-(3-fluorocyclopentyl)ethanamine

Cat. No.: B13722695
M. Wt: 265.32 g/mol
InChI Key: JCABJTFWBZJSRO-UHFFFAOYSA-N
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Description

N-Cbz-2-(3-fluorocyclopentyl)ethanamine is a chemical compound that belongs to the class of N-Cbz-protected amines. The N-Cbz group, also known as the benzyloxycarbonyl group, is commonly used in organic synthesis to protect amine functionalities. This compound is characterized by the presence of a fluorocyclopentyl group attached to an ethanamine backbone, with the amine group protected by the N-Cbz group.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-Cbz-2-(3-fluorocyclopentyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can remove the N-Cbz protecting group to yield the free amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce the free amine .

Scientific Research Applications

N-Cbz-2-(3-fluorocyclopentyl)ethanamine has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cbz-2-(3-fluorocyclopentyl)ethanamine involves its interaction with specific molecular targets. The N-Cbz group protects the amine functionality, allowing for selective reactions at other sites. The fluorocyclopentyl group can interact with biological targets, potentially affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • N-Cbz-2-(3-fluorophenyl)ethanamine
  • N-Cbz-2-(3-chlorocyclopentyl)ethanamine
  • N-Cbz-2-(3-methylcyclopentyl)ethanamine

Uniqueness

N-Cbz-2-(3-fluorocyclopentyl)ethanamine is unique due to the presence of the fluorocyclopentyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity compared to similar compounds with different substituents .

Properties

Molecular Formula

C15H20FNO2

Molecular Weight

265.32 g/mol

IUPAC Name

benzyl N-[2-(3-fluorocyclopentyl)ethyl]carbamate

InChI

InChI=1S/C15H20FNO2/c16-14-7-6-12(10-14)8-9-17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,17,18)

InChI Key

JCABJTFWBZJSRO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CCNC(=O)OCC2=CC=CC=C2)F

Origin of Product

United States

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